5-fluoro-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methoxy)pyridine
Beschreibung
5-Fluoro-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at position 5 and a methoxy-pyrrolidine-triazolopyridazine moiety at position 2. The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the triazolopyridazine core may facilitate π-π stacking interactions in target binding .
Eigenschaften
IUPAC Name |
6-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N6O/c17-11-1-4-14(21-7-11)27-9-10-5-6-25(8-10)13-3-2-12-22-23-15(16(18,19)20)26(12)24-13/h1-4,7,10H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYOEGBBBVVODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-(pyrrolidin-3-yl)pyridine
- Structure : Simpler pyridine-pyrrolidine hybrid lacking the triazolopyridazine and trifluoromethyl groups.
- Molecular Formula : C₉H₁₁FN₂; Mol. Wt. : 166.2 .
- Key Differences : Absence of the [1,2,4]triazolo[4,3-b]pyridazine system reduces steric bulk and electronic complexity, likely diminishing target-binding versatility compared to the target compound.
5-Fluoro-2-(p-tolylmethoxy)pyrimidin-4-amine
- Structure : Pyrimidine-based analogue with a fluoro substituent and aryl-methoxy group.
- Key Differences : Pyrimidine core instead of pyridine; the p-tolylmethoxy group may enhance hydrophobic interactions but lacks the triazolopyridazine’s heterocyclic diversity. Reported as a nucleic acid synthesis inhibitor (fungicidal activity) .
Heterocyclic Systems with Triazolo or Thiazolo Moieties
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (Compound 12)
- Structure : Contains pyrrolothiazolopyrimidine and triazole rings.
- Synthesized via DMF-mediated reactions, contrasting with the target compound’s likely dichloromethane/trifluoroacetic acid-based synthesis .
5-Fluoro-N-(6-methoxy-2-methylpyridin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Example 53)
- Structure : Shares a triazolo-pyridine scaffold and trifluoromethyl group.
- Key Differences : The tetrahydrotriazolo[4,3-a]pyridine system lacks the pyridazine component, reducing planar aromatic surface area. The benzamide moiety introduces hydrogen-bonding capacity absent in the target compound .
Physicochemical and Functional Comparisons
Research Findings and Implications
- Synthetic Challenges : The target compound’s triazolopyridazine-pyrrolidine linkage requires multi-step cyclization and protecting-group strategies, as seen in analogous syntheses (e.g., tert-butyl carbamate deprotection with trifluoroacetic acid ).
- Bioactivity Trends: Compounds with trifluoromethyl groups (e.g., Example 53, target compound) exhibit enhanced metabolic stability and target affinity compared to non-fluorinated analogs .
- Therapeutic Potential: While pyrimidine-based analogs () show fungicidal activity, the target compound’s triazolopyridazine core aligns more closely with kinase inhibitors, suggesting divergent applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
